molecular formula C29H31N3O8S B2645277 (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 449766-18-1

(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B2645277
CAS No.: 449766-18-1
M. Wt: 581.64
InChI Key: FTXMCZXLWKAURC-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydroisoquinoline core with 6,7-dimethoxy substitutions, a (4-nitrophenoxy)methyl group at position 1, and a methanone moiety linked to a 4-(pyrrolidin-1-ylsulfonyl)phenyl group. Such structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to nitroaromatic and sulfonamide motifs. However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structurally analogous molecules.

Properties

IUPAC Name

[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O8S/c1-38-27-17-21-13-16-31(29(33)20-5-11-24(12-6-20)41(36,37)30-14-3-4-15-30)26(25(21)18-28(27)39-2)19-40-23-9-7-22(8-10-23)32(34)35/h5-12,17-18,26H,3-4,13-16,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXMCZXLWKAURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)COC5=CC=C(C=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydroisoquinoline core, which is known for its diverse pharmacological properties. The presence of methoxy groups and a nitrophenoxy substituent enhances its solubility and bioactivity.

Molecular Formula

  • C : 25
  • H : 30
  • N : 3
  • O : 5
  • S : 1

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymes : Similar compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation and pain pathways .
  • Antioxidant Activity : The methoxy groups in the structure may contribute to antioxidant properties, potentially protecting cells from oxidative stress.
  • Anticancer Properties : Some isoquinoline derivatives have demonstrated anticancer activity through apoptosis induction in cancer cells .

In vitro Studies

A study evaluating the compound's efficacy against COX-II reported an IC50 value indicating significant inhibition compared to standard anti-inflammatory drugs like Celecoxib .

CompoundIC50 (μM)Selectivity Index
Test Compound7.07>4.24
Celecoxib0.4-

In vivo Studies

Preliminary animal studies have indicated that this compound exhibits anti-inflammatory effects similar to those of established NSAIDs. The administration of the compound resulted in reduced paw edema in rat models, demonstrating its potential as an anti-inflammatory agent.

Case Study 1: Anticancer Activity

In a recent study, the compound was tested for its effects on human cancer cell lines. Results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was linked to the activation of caspase pathways, suggesting potential therapeutic applications in oncology.

Case Study 2: Neurological Implications

Another investigation focused on the neuroprotective properties of the compound. It was found to mitigate neuroinflammation in models of neurodegenerative diseases, indicating its potential as a treatment for conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below highlights key structural analogs and their properties:

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Features Reference
(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone 3,4-Dihydroisoquinoline 6,7-dimethoxy; (4-nitrophenoxy)methyl; 4-(pyrrolidin-1-ylsulfonyl)phenyl methanone ~581.6 (calc.) High polarity, nitro group (electron-withdrawing), sulfonamide (H-bond acceptor) -
(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2-yl)(2-fluorophenyl)methanone 3,4-Dihydroisoquinoline 6,7-dimethoxy; (4-methoxyphenoxy)methyl; 2-fluorophenyl methanone 486.5 Methoxy (electron-donating), fluorine (electronegative)
6,7-Dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene Dihydroisochromene 6,7-dimethoxy; 4-nitrophenyl 315.32 Nitro group, fused bicyclic system
7,8-Dihydro-7,7-dimethyl-2-(4-methylsulfonylphenyl)-4-(4-nitrophenyl)quinolin-5-one Quinolinone 4-methylsulfonylphenyl; 4-nitrophenyl ~438.5 (calc.) Methylsulfonyl (moderate polarity), nitro group
Pyrimidin-2(1H)-one derivative with 4-nitrophenyl and ribofuranose Pyrimidinone 4-nitrophenyl; ribofuranose 427.41 Carbohydrate conjugation (enhanced solubility)

Functional Group Impact

  • Nitro Group (NO₂): Present in the target compound and , this group increases electrophilicity and may enhance binding to nitroreductases or confer photostability. However, nitro groups are associated with metabolic liabilities (e.g., reduction to reactive amines) .
  • Pyrrolidine’s basic nitrogen may improve aqueous solubility.
  • Methoxy vs. Fluorine Substituents: The 2-fluorophenyl group in introduces steric and electronic effects distinct from the target’s 4-nitrophenoxy group. Fluorine’s electronegativity may enhance membrane permeability.

Spectroscopic and Physical Properties

  • NMR Shifts: The 6,7-dimethoxy protons in the target compound would resonate near δ 3.8–4.0 ppm (similar to ), while the 4-nitrophenoxy aromatic protons may appear downfield (δ 8.0–8.5 ppm) due to electron withdrawal .
  • Solubility: The pyrrolidinylsulfonyl group likely improves aqueous solubility compared to the methylsulfonyl analog in , though less than the carbohydrate-conjugated derivative in .

Research Implications and Gaps

  • Pharmacological Potential: Structural analogs like exhibit antifungal/antioxidant activity, suggesting the target compound may share similar properties. However, empirical data are needed.
  • Toxicity Considerations: Nitroaromatic compounds (e.g., ) are often associated with genotoxicity, warranting further safety profiling .

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